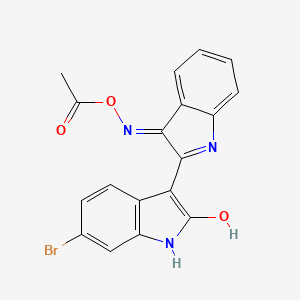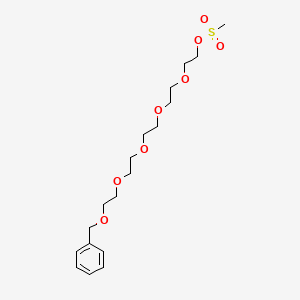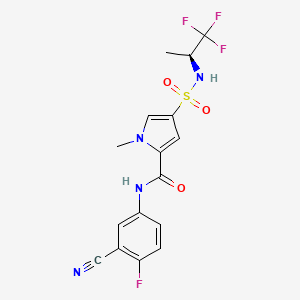
BIO-Acetoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-3 Inhibitor X, also known under CAS 740841-15-0, is a small molecule/inhibitor that controls the biological activity of GSK-3 . It’s primarily used for Phosphorylation & Dephosphorylation applications . It’s an acetoxime analog of BIO, GSK-3 Inhibitor IX .
Physical And Chemical Properties Analysis
GSK-3 Inhibitor X is a solid substance that is dark purple in color . It has a molecular weight of 398.21 . It’s soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C, protected from light, and is okay to freeze .Aplicaciones Científicas De Investigación
Activación de la vía WNT
BIO-Acetoxime es conocido por ser un activador de la vía WNT {svg_1}. Al inhibir GSK3β, this compound bloquea la fosforilación y degradación de β-catenina, permitiendo así que active la transcripción de genes controlados por la vía WNT {svg_2}.
Inhibición de la diferenciación de células T efectoras CD8+
Se ha descubierto que this compound inhibe la diferenciación de células T efectoras CD8+ {svg_3}. Esto podría tener implicaciones en el campo de la inmunología y potencialmente en el desarrollo de tratamientos para enfermedades autoinmunes.
Protección contra la infección por el virus del herpes simple tipo 1
La investigación ha demostrado que this compound puede suprimir la expresión de genes virales y proteger las células epiteliales orales de la infección por el virus del herpes simple tipo 1 {svg_4}. Se ha descubierto que alivia los efectos citopáticos inducidos por HSV-1 y la apoptosis {svg_5}.
Potencial anticancerígeno
Se ha descubierto que this compound reduce la invasividad de los gliomas y prolonga la supervivencia animal en modelos de glioma intracraneal {svg_6}. Esto sugiere que podría tener aplicaciones potenciales en el tratamiento del cáncer {svg_7}.
Actividad antiinflamatoria
Se ha demostrado que los inhibidores de GSK-3, incluido this compound, tienen potentes efectos antiinflamatorios {svg_8}. Esto podría usarse potencialmente en el tratamiento de diversas enfermedades inflamatorias.
Enfermedades neurodegenerativas
Los inhibidores de GSK-3 como this compound se han estudiado por su potencial en el tratamiento de enfermedades neurodegenerativas {svg_9}. Se ha descubierto que tienen funciones en múltiples procesos bioquímicos normales, así como en diversas condiciones patológicas {svg_10}.
Trastornos del estado de ánimo y del comportamiento
Ha habido un aumento en las indicaciones probadas para los inhibidores de GSK-3, desde trastornos del estado de ánimo y del comportamiento hasta neurodegeneración, lesión cerebral y dolor {svg_11}. Esto sugiere que this compound podría usarse potencialmente en el tratamiento de estos trastornos.
Aplicaciones de fosforilación y desfosforilación
This compound se utiliza principalmente para aplicaciones de fosforilación y desfosforilación {svg_12}. Esto podría tener amplias implicaciones en varios campos de la investigación biológica.
Mecanismo De Acción
- The primary targets of BIO-Acetoxime are the two isoforms of GSK-3: GSK-3α and GSK-3β. These kinases are involved in regulating diverse pathways, such as glycogen metabolism, cell cycle progression, and neuronal development .
- Inhibition of GSK-3 leads to altered signaling cascades, affecting various cellular processes. For instance, GSK-3 regulates the Wnt/β-catenin pathway, which influences cell proliferation and differentiation. This compound disrupts this pathway by inhibiting GSK-3, resulting in downstream changes in gene expression and cell fate .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Direcciones Futuras
GSK-3 inhibitors, including GSK-3 Inhibitor X, could be used in the treatment of key human diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . The development of GSK-3 inhibitors for innovative leukemia therapy has been discussed . The modulation of GSK-3β activity with small molecule compounds may form a valuable strategy to control such diseases .
Análisis Bioquímico
Biochemical Properties
BIO-Acetoxime interacts with the enzymes GSK-3α and GSK-3β, inhibiting their activity . It also weakly affects the activities of Cdk4/D1 and many other kinases . This compound does not compete with ATP, indicating that it binds to a site different from the ATP-binding pocket .
Cellular Effects
This compound has been shown to have anticonvulsant and anti-infection activity . It increases the viability of HSV-1-infected cells but shows little effect on the morphology and viability of mock-infected cells . Moreover, this compound significantly reduces the release of HSV-1 particles in OC3 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting GSK-3, thereby blocking β-catenin phosphorylation and degradation . This allows β-catenin to activate transcription of WNT pathway-controlled genes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored at -20°C for up to 1 month .
Dosage Effects in Animal Models
In animal models, this compound has shown anticonvulsant effects in the focal pilocarpine rat model at 0.5 mg/kg, and in 6-Hz fully kindled FVB/N mice at 0.5, 2.5, and 5 mg/kg via intraperitoneal administration .
Metabolic Pathways
It is known that this compound inhibits GSK-3, a key enzyme involved in numerous cellular processes, including glycogen metabolism .
Transport and Distribution
It is known that this compound is not cell-permeable .
Subcellular Localization
Given its role as a GSK-3 inhibitor, it is likely to be found in the cytoplasm where GSK-3 is located .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for GSK-3 Inhibitor X involves several steps, including the synthesis of intermediate compounds that are subsequently used to form the final product.", "Starting Materials": [ "4-methylbenzene-1,2-diamine", "2-chloro-4-nitrophenol", "potassium carbonate", "dimethyl sulfoxide", "acetic anhydride", "sodium hydroxide", "ethyl acetate", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of 4-methylbenzene-1,2-diamine with 2-chloro-4-nitrophenol in the presence of potassium carbonate and dimethyl sulfoxide to form 2-chloro-4-nitro-N-(4-methylphenyl)benzene-1,2-diamine.", "Step 2: Reduction of the nitro group in the intermediate compound with sodium hydroxide to form 2-chloro-N-(4-methylphenyl)benzene-1,2-diamine.", "Step 3: Acetylation of the amine group in the intermediate compound with acetic anhydride to form 2-chloro-N-(4-methylphenyl)-N-acetylbenzene-1,2-diamine.", "Step 4: Hydrolysis of the acetyl group in the intermediate compound with hydrochloric acid to form GSK-3 Inhibitor X.", "Step 5: Purification of the final product using ethyl acetate and water." ] } | |
| 667463-85-6 | |
Fórmula molecular |
C18H12BrN3O3 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |
Clave InChI |
HUDSYNWJCPDHLL-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
SMILES canónico |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)



